4-[(1-Ethyl-6-methyl-4-pyrazolo[3,4-b]pyridinyl)oxymethyl]benzonitrile
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Overview
Description
4-[(1-ethyl-6-methyl-4-pyrazolo[3,4-b]pyridinyl)oxymethyl]benzonitrile is a pyrazolopyridine.
Scientific Research Applications
Synthesis and Derivative Formation
Synthesis of Diverse Derivatives
The compound and related structures have been utilized to create various derivatives. For example, Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates have been converted into different derivatives such as 1,6-diazanaphthalene and pyrano[2,3-c]pyrazole derivatives (Harb, Hesien, Metwally, & Elnagdi, 1989).
Formation of Isomeric Derivatives
Isomeric derivatives of pyrazolo[3,4-b]pyridones have been synthesized, showcasing the versatility of these compounds in forming structurally diverse molecules (Dorn & Ozegowski, 1979).
Chemical Reactions and Properties
Chemical Reactivity
The compound's derivatives demonstrate unique reactivity patterns. For instance, the reaction of 3-amino-4-trifluoromethyl-6-substituted pyrazolo[3,4-b]pyridines with active methylene compounds yields novel fluorinated pyrazolo[1,5-a]pyrimidines (Krishnaiah & Narsaiah, 2001).
Synthesis of Complexes
4-{(3-(pyridine-2-yl)1H-pyrazole-1-yl}methyl benzonitrile, a related compound, has been used to synthesize mononuclear complexes with platinum group metals, indicating its potential in creating complex metalorganic structures (Sairem et al., 2012).
Biological Evaluation
- Anticancer and Anti-Inflammatory Potential: Novel pyrazolopyrimidines derivatives, which are structurally similar, have been synthesized and evaluated for anticancer and anti-5-lipoxygenase activities, indicating potential biological applications (Rahmouni et al., 2016).
Application in Dye Synthesis
- Usage in Dye Manufacturing: Derivatives of pyrazolo[3,4-b]pyridines have been used in the synthesis of disperse dyes for polyester fibers, showcasing its utility in the textile industry (Rangnekar & Dhamnaskar, 1990).
properties
Product Name |
4-[(1-Ethyl-6-methyl-4-pyrazolo[3,4-b]pyridinyl)oxymethyl]benzonitrile |
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Molecular Formula |
C17H16N4O |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
4-[(1-ethyl-6-methylpyrazolo[3,4-b]pyridin-4-yl)oxymethyl]benzonitrile |
InChI |
InChI=1S/C17H16N4O/c1-3-21-17-15(10-19-21)16(8-12(2)20-17)22-11-14-6-4-13(9-18)5-7-14/h4-8,10H,3,11H2,1-2H3 |
InChI Key |
QKORJTKJSBWIMU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC(=CC(=C2C=N1)OCC3=CC=C(C=C3)C#N)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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